3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde

Physicochemical profiling Positional isomer differentiation Solid-state characterization

3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde (CAS 952182-70-6) is a brominated heterocyclic building block composed of a benzaldehyde core linked via an ether bridge to a 5-bromo-2-pyrimidinyl moiety, with molecular formula C11H7BrN2O2 and molecular weight 279.09 g/mol. The compound is supplied as a crystalline solid with a reported melting point of 86–88 °C and is typically available at purities of ≥95% to 98% from multiple vendors.

Molecular Formula C11H7BrN2O2
Molecular Weight 279.09 g/mol
CAS No. 952182-70-6
Cat. No. B1290980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde
CAS952182-70-6
Molecular FormulaC11H7BrN2O2
Molecular Weight279.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC2=NC=C(C=N2)Br)C=O
InChIInChI=1S/C11H7BrN2O2/c12-9-5-13-11(14-6-9)16-10-3-1-2-8(4-10)7-15/h1-7H
InChIKeyQSWXBGNAPDVBSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde (CAS 952182-70-6): Procurement-Relevant Identity and Core Characteristics


3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde (CAS 952182-70-6) is a brominated heterocyclic building block composed of a benzaldehyde core linked via an ether bridge to a 5-bromo-2-pyrimidinyl moiety, with molecular formula C11H7BrN2O2 and molecular weight 279.09 g/mol [1]. The compound is supplied as a crystalline solid with a reported melting point of 86–88 °C and is typically available at purities of ≥95% to 98% from multiple vendors . It serves primarily as a synthetic intermediate, wherein the aldehyde group and the aryl bromide on the pyrimidine ring offer two orthogonal reactive handles for sequential diversification .

Why 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde Cannot Be Replaced by Common Scaffold Analogs


Substituting 3-[(5-bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde with a positional isomer, a de‑halogenated analog, or a different carbonyl derivative introduces measurable changes in physicochemical properties, synthetic utility, and downstream reaction compatibility. The 3‑ versus 4‑substitution pattern on the benzaldehyde ring alters lipophilicity (Δ LogP ≈ 0.55) and solid‑state handling characteristics, while omission of the 5‑bromo substituent eliminates the capacity for palladium‑catalyzed cross‑coupling at the pyrimidine ring . These differences are not cosmetic; they directly affect synthetic route design, purification strategy, and the scope of accessible final compounds [1].

Quantitative Differentiation of 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde (952182-70-6) Versus Closest Analogs


Positional Isomer Comparison: Meta- vs Para-Benzaldehyde Substitution Alters Lipophilicity and Solid-State Handling

The meta-substituted target compound (CAS 952182-70-6) exhibits a predicted LogP of 2.29 and a measured melting point of 86–88 °C, indicating it is a crystalline solid at ambient temperature. In contrast, the para-substituted regioisomer 4-[(5-bromo-2-pyrimidinyl)oxy]benzaldehyde (CAS 952182-73-9) has a predicted LogP of 2.84 and lacks a published melting point, suggesting it may be a low-melting solid or oil . The LogP difference of 0.55 log units translates to an approximately 3.5-fold difference in calculated octanol/water partition coefficient, which directly impacts reversed-phase chromatographic retention and formulation partitioning .

Physicochemical profiling Positional isomer differentiation Solid-state characterization

Halogen-Dependent Synthetic Utility: 5-Bromo Substituent Enables Pd-Catalyzed Cross-Coupling Not Accessible with Non-Halogenated Analog

The target compound bears a bromine atom at the 5-position of the pyrimidine ring, which serves as a competent leaving group for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Heck, Negishi, Buchwald–Hartwig). The non-brominated analog 3-(pyrimidin-2-yloxy)benzaldehyde (CAS 263349-26-4) lacks this reactive handle entirely. While direct kinetic data for oxidative addition of this specific substrate are not published, the bond dissociation energy of the C–Br bond (approximately 285 kJ/mol) is well-established to be compatible with standard Pd(0)/Pd(II) catalytic cycles under mild conditions (80–110 °C) . This functional handle saves a minimum of one additional synthetic step (electrophilic bromination or directed ortho-metalation/halogenation) compared to the non-halogenated scaffold [1].

Cross-coupling chemistry Suzuki coupling Building block diversification

Aldehyde vs Nitrile Functional Group: Reactivity Orthogonality for Parallel Synthesis Workflows

The aldehyde group of the target compound enables a distinct set of transformations—reductive amination, Schiff base/hydrazone formation, Wittig olefination, Grignard addition, and oxidation to the carboxylic acid—that are not accessible from the nitrile analog 3-[(5-bromopyrimidin-2-yl)oxy]benzonitrile (CAS 1411018-58-0). Conversely, the nitrile analog can undergo hydrolysis to the amide or acid, or reduction to the aminomethyl derivative. In fragment-based drug discovery libraries, the aldehyde functionality provides a complementary reactivity vector: the formyl proton is a sensitive ¹H NMR reporter (δ ~9.8–10.0 ppm in CDCl₃) useful for monitoring reaction progress, and the carbonyl carbon (δ ~191 ppm in ¹³C NMR) provides a clear spectroscopic handle . The molecular weight difference (279.09 vs 276.09 g/mol) is small, but the functional group dictates completely divergent synthetic pathways .

Functional group interconversion Aldehyde reactivity Parallel synthesis

Vendor Pricing and Purity Benchmarking: Cost-per-Gram and Availability Comparison Across Analog Scaffolds

The target compound is available from at least two established vendors with transparent pricing: Matrix Scientific offers >95% purity at $570/500mg, $720/1g, and $1,653/5g (effective $1,140/g at the 500mg scale; $330.6/g at the 5g scale), while Santa Cruz Biotechnology offers $492/500mg and $670/1g ($984/g and $670/g respectively) . The non-brominated analog 3-(pyrimidin-2-yloxy)benzaldehyde (97% purity) is available from Fluorochem at £144/1g and £427/5g (approximately $182/g and $108/g at current exchange rates) . The 4-positional isomer (CAS 952182-73-9) is listed at 98% purity on Leyan and 95% on AKSci, but explicit pricing is not publicly posted, reducing procurement transparency . The price premium for the brominated target compound (~3–6× over the non-halogenated analog at comparable scales) is attributable to the additional synthetic step of bromination and the strategic value of the cross-coupling handle.

Procurement benchmarking Cost analysis Vendor comparison

Patent-Validated Scaffold Relevance: 5-Bromo-2-pyrimidinyloxy Motif in FDA-Approved Drug Synthesis

The 5-bromo-2-pyrimidinyloxy substructure is explicitly featured in the final assembly step of macitentan (Opsumit®), an FDA-approved endothelin receptor antagonist for pulmonary arterial hypertension. In the industrial process described in US Patent US20160318879A1, 5-bromo-2-chloropyrimidine is coupled to a hydroxyethoxy intermediate to construct the core ether linkage of the drug substance, achieving an 88% isolated yield [1]. The 5-bromo substituent is retained in the final API, demonstrating that this halogen is not merely a synthetic auxiliary but a structural determinant of pharmacological activity [2]. This patent-validated precedent distinguishes the 5-bromo-2-pyrimidinyloxy benzaldehyde scaffold from non-halogenated or differently halogenated pyrimidine building blocks, for which no comparable regulatory-approved drug synthesis pathway has been published.

Patent analysis Macitentan intermediates Pharmaceutical process chemistry

Optimal Research and Industrial Use Cases for 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde (952182-70-6)


Kinase Inhibitor Library Synthesis via Sequential Suzuki–Aldehyde Diversification

The target compound provides two orthogonal reactive sites: the 5-bromopyrimidine for Suzuki–Miyaura coupling and the benzaldehyde for reductive amination or hydrazone formation. This enables a two-step library synthesis protocol: first, Pd-catalyzed installation of diverse aryl/heteroaryl groups at the pyrimidine 5-position, followed by condensation of the aldehyde with amine or hydrazine building blocks. The patent-validated 5-bromo-2-pyrimidinyloxy scaffold, already embedded in the macitentan structure, directs library design toward kinase-hinge-binding chemotypes . The crystalline nature of the starting material (MP 86–88°C) facilitates accurate weighing and automated solid-dispensing workflows .

Fragment-Based Drug Discovery (FBDD) with Defined Physicochemical Properties

With a molecular weight of 279 Da, a predicted LogP of 2.29, and 2 hydrogen-bond acceptors (pyrimidine N and ether O), this compound sits within fragment-like physicochemical space. The aldehyde ¹H NMR signal provides a quantitative readout for assessing compound integrity and solubility in aqueous buffer. Compared to the 4-isomer (LogP 2.84), the 3-isomer's modestly lower lipophilicity may offer improved aqueous solubility for biochemical screening at concentrations up to 100 µM . The bromine atom also serves as an anomalous scatterer for X-ray crystallography, facilitating unambiguous electron-density assignment in protein–ligand co-crystal structures.

Agrochemical Intermediate: Pyrimidine-Containing Herbicide or Fungicide Scaffold Elaboration

The 2-pyrimidinyloxy benzaldehyde motif has been described in patent literature as a precursor to herbicidal (2-pyrimidinyloxy)benzaldehyde hydrazone derivatives [1]. The 5-bromo substituent provides a handle for introducing additional hydrophobic or electron-withdrawing groups, enabling fine-tuning of log P for optimal cuticular penetration in agrochemical formulations. The target compound's predicted vapor pressure of <0.01 mmHg at 25°C and boiling point of 434.5°C indicate low volatility suitable for formulation stability studies .

Process Chemistry Development: Recrystallization-Controlled Purity Specification

The defined melting point of 86–88°C and crystalline solid state distinguish this compound from the 4-isomer, which lacks a published melting point and may require column chromatography for purification . For process chemistry groups scaling up from milligram to kilogram quantities, the ability to purify by recrystallization rather than chromatography represents a significant cost and time advantage. The two competitive vendor sources (Matrix Scientific, Santa Cruz Biotechnology) offer >95% purity material suitable as a reference standard for HPLC method development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.